Methyl cholate
CAS No.: 1448-36-8
Cat. No.: VC21343665
Molecular Formula: C25H42O5
Molecular Weight: 422.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1448-36-8 |
---|---|
Molecular Formula | C25H42O5 |
Molecular Weight | 422.6 g/mol |
IUPAC Name | methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
Standard InChI | InChI=1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1 |
Standard InChI Key | DLYVTEULDNMQAR-SRNOMOOLSA-N |
Isomeric SMILES | C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES | CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Canonical SMILES | CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Chemical Structure and Properties
Physical and Chemical Characteristics
Methyl cholate exhibits several notable physical and chemical properties that influence its behavior in biological systems and laboratory applications:
Property | Value |
---|---|
Molecular Weight | 422.598 g/mol |
Density | 1.141 g/cm³ |
Melting Point | 155°C |
Boiling Point | 541.6°C at 760 mmHg |
Flash Point | 174.9°C |
Refractive Index | 1.539 |
Water Solubility | Insoluble |
Organic Solvent Solubility | Soluble in medium polarity organic solvents |
The compound has limited water solubility but dissolves well in organic solvents of medium polarity . This solubility profile affects its applications in various experimental settings and its behavior in biological environments.
Synthesis and Manufacturing
Chemical Synthesis Methods
Several methods have been developed for the synthesis of methyl cholate, primarily involving the esterification of cholic acid. One common approach involves treating cholic acid with acetyl chloride in methanol:
A solution of acetyl chloride (0.125 mL) in 125 mL of methanol is treated with cholic acid (5 g, 0.012 mol) in one portion. The solution is stirred at room temperature for 72 hours, after which the solvent is concentrated in vacuo to produce methyl cholate as a white solid with a mass-to-charge ratio (m/z) of 423.2 (M+1) .
Alternative Synthesis Approaches
Microwave-assisted synthesis represents an alternative, more efficient method for producing methyl cholate:
A mixture of cholic acid (2.01 g, 4.9 mmol) and p-toluenesulphonic acid monohydrate (500 mg, 2.63 mmol) in methanol (50 ml) is irradiated by microwave for 6 minutes at 50% of maximum intensity (375 W). After evaporating the methanol, water is gradually added until the product begins to crystallize. The crude product is then filtered, washed with water, and recrystallized from methanol-water, yielding 2.07 g (99%) of methyl cholate .
These synthesis methods demonstrate the relatively straightforward process of converting cholic acid to its methyl ester form, which contributes to the accessibility of methyl cholate for research applications.
Pharmacological Properties
Mechanism of Action
Methyl cholate functions as a cholesterol biosynthesis inhibitor with a distinctive mechanism of action. Unlike statins, which primarily target HMG-CoA reductase in the early stages of cholesterol synthesis, methyl cholate exhibits inhibitory effects on the later steps of the cholesterol biosynthesis pathway . This distinct mode of action makes methyl cholate potentially valuable in research settings focused on alternative approaches to modulating cholesterol metabolism.
The compound's specific molecular targets in the cholesterol biosynthesis pathway include CHEMBL2047 and WP197, as reported in pharmacological studies . This targeted inhibition at later stages of cholesterol biosynthesis provides researchers with an alternative tool for investigating cholesterol metabolism and developing potential therapeutic strategies.
Pharmacological Applications
While methyl cholate is primarily used in research settings, its unique properties offer potential applications in pharmaceutical development. According to clinical reports, at least 15 patients have been treated with cholic acid preparations containing between 0.4 to 0.5% of methyl cholate, with most treatments extending beyond 10 years . This suggests potential tolerance and safety for long-term administration, though more comprehensive clinical studies would be needed to establish therapeutic applications.
The compound has also been studied for its effects on gene expression through activation of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis and lipid metabolism . These interactions with nuclear receptors highlight potential regulatory roles in metabolic pathways beyond direct enzymatic inhibition.
Biological Activities
Interactions with Bacterial Toxins
Recent research has revealed that methyl cholate can bind to and inhibit the Clostridium difficile toxin TcdB, which plays a critical role in the pathogenesis of C. difficile infection . This finding emerged from a high-throughput phenotypic screen designed to identify small molecules capable of preventing TcdB-induced toxicity .
The discovery that methyl cholate can protect cells from TcdB toxicity suggests potential applications in addressing C. difficile infections, which are a significant cause of healthcare-associated diarrhea and colitis. This protective effect represents a novel aspect of methyl cholate's biological activity beyond its established role in cholesterol metabolism .
Structure-Activity Relationships
Studies on the interactions between methyl cholate and various biological targets have provided insights into structure-activity relationships. The compound's three hydroxyl groups at positions 3α, 7α, and 12α on its steroid nucleus, combined with the methyl ester group, contribute to its specific binding characteristics and biological activities .
These structural features enable methyl cholate to form inclusion complexes with molecules like acetonitrile, which can occur either through crystallization from solution or by solid-vapor reaction . Such inclusion complexes have been studied through crystal structure analysis to understand the molecular interactions involved and their potential applications in drug delivery and crystal engineering .
Research Applications
Crystal Structure Studies
Methyl cholate has been extensively studied for its ability to form inclusion complexes, particularly with acetonitrile. Crystal structures of methyl cholate alone and in complex with acetonitrile have been determined and analyzed to understand the strong interactions that govern these formations .
The analysis of these crystal structures provides valuable insights into the reaction kinetics of solid-vapor reactions involving methyl cholate. Researchers have examined the relative rates of absorption and estimated kinetic parameters, including activation energy (Ea) and pre-exponential factor (ln A), for desorption reactions involving methyl cholate and its complexes . These studies contribute to a deeper understanding of molecular recognition and supramolecular chemistry.
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